3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline
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Overview
Description
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline is a fluorinated aromatic compound with the molecular formula C14H10F5NO2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline typically involves the reaction of 2,6-difluoro-4-(trifluoromethyl)phenol with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-(trifluoromethyl)pyridine
- 2,6-Difluoro-3-(trifluoromethyl)pyridine
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
Uniqueness
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties. The combination of difluoro and trifluoromethyl groups enhances its reactivity and stability compared to other fluorinated compounds .
Properties
Molecular Formula |
C14H10F5NO2 |
---|---|
Molecular Weight |
319.23 g/mol |
IUPAC Name |
3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline |
InChI |
InChI=1S/C14H10F5NO2/c1-21-11-3-2-8(20)6-12(11)22-13-9(15)4-7(5-10(13)16)14(17,18)19/h2-6H,20H2,1H3 |
InChI Key |
YRSVFCSBKQDDPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origin of Product |
United States |
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